(4-Methylfuran-2-YL)methanol
Description
Significance of Furan (B31954) and Substituted Furan Systems in Organic Synthesis
Furan is a five-membered aromatic heterocycle containing one oxygen atom, which serves as a fundamental building block in organic synthesis. acs.orgnumberanalytics.com Its unique electronic structure, characterized by an electron-rich aromatic ring, makes it highly reactive and versatile. numberanalytics.comijabbr.com The significance of furan chemistry dates to the early 20th century, when it was first utilized as a starting material for creating complex natural products. numberanalytics.com
Furan's utility in synthesis stems from its ability to undergo a wide array of chemical reactions. acs.org It readily participates in electrophilic substitution reactions, cycloadditions like the Diels-Alder reaction, and metal-catalyzed couplings. acs.orgnumberanalytics.com This reactivity allows for the straightforward introduction of various functional groups and the construction of more complex molecular architectures. numberanalytics.comnumberanalytics.com Furans can act as precursors to a variety of structures, including 1,4-dicarbonyl compounds through hydrolytic ring cleavage, and tetrahydrofuran (B95107) derivatives via catalytic hydrogenation. acs.org
Substituted furans are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.orgnumberanalytics.com The furan nucleus is present in numerous bioactive natural products and synthetic compounds, showing a strong affinity for a range of biological receptors. ijabbr.com This has made furan derivatives a subject of intense research, with applications ranging from anti-inflammatory and anticancer agents to materials science. ijabbr.comresearchgate.net
Overview of Furanmethanol Derivatives in Contemporary Chemical Research
Furanmethanol derivatives, particularly furfuryl alcohol ((Furan-2-yl)methanol), are among the most important chemicals derived from furfural (B47365). wikipedia.orgcsic.es Furfuryl alcohol itself is a versatile chemical used extensively in the production of furan resins, which are noted for their thermal resistance and are used in metal casting and as adhesives. atamankimya.comatamanchemicals.com It also serves as a solvent and an intermediate in the synthesis of other compounds. atamankimya.comatamanchemicals.com
The chemical reactivity of furfuryl alcohol allows for numerous transformations. It can be polymerized, hydrogenated to form tetrahydrofurfuryl alcohol and 1,5-pentanediol, or undergo the Achmatowicz rearrangement to produce dihydropyrans, which are valuable synthetic intermediates. wikipedia.orgatamankimya.com
Beyond the primary derivative, the broader class of furanmethanol derivatives is of significant interest in medicinal chemistry and drug discovery. ontosight.ai The combination of the furan ring with other chemical moieties can lead to compounds with unique pharmacological profiles. ontosight.ai For instance, furan derivatives have been investigated for a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. ijabbr.com The study of complex furanmethanol derivatives involves a multidisciplinary approach, combining synthetic chemistry with pharmacological and molecular biology techniques to assess their potential as therapeutic agents. ontosight.ai
Positioning of (4-Methylfuran-2-YL)methanol within Furanic Compound Studies
This compound is a substituted furanmethanol that fits within the broader landscape of research into furanic compounds derived from biomass and their applications. Its structure features a furan ring substituted with both a methyl group and a hydroxymethyl group, making it a bifunctional molecule.
Below are some of the key chemical properties of this compound:
| Property | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| Molecular Formula | C₆H₈O₂ uni.lu |
| Molecular Weight | 112.13 g/mol sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| InChI Key | GFZPVRIBUPUXRP-UHFFFAOYSA-N sigmaaldrich.comuni.lu |
Research into related compounds like 2-methylfuran (B129897), which can be produced from the hydrogenation of furfural derived from biomass, highlights the potential of methylated furans. mdpi.comresearchgate.net 2-Methylfuran is considered a promising biofuel alternative and a platform chemical for producing value-added chemicals and liquid fuels. mdpi.comresearchgate.net
This compound can be seen as an intermediate in the synthesis of more complex molecules. For example, furan alcohols can be etherified to produce furanyl ethers, a process explored to create compounds suitable for diesel fuels. osti.gov The study of Schiff bases derived from related methyl-furan aldehydes also points to the synthetic versatility of this class of compounds in creating molecules with specific electronic and biological properties. bohrium.com The compound is also studied in the context of synthesizing potential pharmaceutical agents, such as in the development of kinase inhibitors where the (5-methylfuran-2-yl)methylamino moiety is a key structural feature. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
(4-methylfuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-2-6(3-7)8-4-5/h2,4,7H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZPVRIBUPUXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33845-39-5 | |
| Record name | (4-methylfuran-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Methylfuran 2 Yl Methanol and Analogues
Direct Synthesis Approaches to Furanmethanol Core Structures
Direct approaches are centered on converting furan (B31954) compounds bearing a carbonyl group at the 2-position into the corresponding hydroxymethyl functionality. These methods are often preferred for their efficiency and atom economy.
The most common direct route to furanmethanols is the reduction of furan-2-carbaldehydes (furfurals) or furan-2-carboxylic acids. The industrial production of the parent compound, furfuryl alcohol, is achieved through the catalytic hydrogenation of furfural (B47365), which is typically derived from biomass. rsc.orgatamanchemicals.com This fundamental transformation has been adapted for a wide range of substituted furan aldehydes.
Catalytic hydrogenation is a primary method, employing various metallic catalysts. Non-noble metal catalysts based on Ni, Co, and Cu are frequently used for the liquid-phase hydrogenation of furfural. mdpi.com For instance, N-doped carbon nanotube-encapsulated nickel (Ni@NCNTs) and cobalt (Co@NCNTs) nanoparticles have demonstrated excellent catalytic activity, achieving up to 100% production of furfuryl alcohol at 80°C. Bimetallic catalysts, such as those combining copper and iron (CuFe), have also shown high yield and selectivity in converting furfural to 2-methylfuran (B129897), a process that proceeds through a furfuryl alcohol intermediate. polimi.it
Another effective method is the Meerwein–Ponndorf–Verley (MPV) reduction, which uses a secondary alcohol like isopropanol (B130326) as a hydrogen donor in the presence of a metal oxide catalyst. mdpi.com This approach is considered an environmentally favorable process for reducing carbonyl compounds. mdpi.com Additionally, chemical reduction using hydride reagents is a viable laboratory-scale method. An economical and mild system using polymethylhydrosiloxane (B1170920) (PMHS) as a hydrogen source with a potassium fluoride (B91410) on zirconium oxide (KF/ZrO₂) catalyst has been shown to reduce furfural to furfuryl alcohol with a 97% yield at room temperature. scispace.com
The selective reduction of various substituted furan aldehydes to their corresponding alcohols has been extensively studied, with results depending heavily on the catalyst and reaction conditions.
| Substrate | Catalyst/Reagent | Hydrogen Source | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Furfural | 5 wt.% KF/ZrO₂ | PMHS | 25°C, 0.5 h | 97% | scispace.com |
| Furfural | Mg-Ti mixed oxide | Propan-2-ol | 100°C, 2 h (Microwave) | 94.6% | mdpi.com |
| 5-Hydroxymethylfurfural (B1680220) (HMF) | Co@C | H₂ (1 MPa) | 110°C, 6 h | 96.0% | frontiersin.org |
| 5-Hydroxymethylfurfural (HMF) | Ni-Al hydrotalcite | H₂ (6 MPa) | 60°C, 6 h | 96.2% | frontiersin.org |
| 5-Hydroxymethylfurfural (HMF) | Zirconium nanohybrid | Isopropanol | 120-140°C | 93.4-99.2% | frontiersin.org |
One-pot, or tandem, syntheses are highly efficient as they combine multiple reaction steps in a single reactor, avoiding the isolation of intermediates. For furanmethanols, significant research has focused on the direct conversion of biomass-derived sugars, such as xylose, into furfuryl alcohol. rsc.orgfrontiersin.org This process typically involves a bifunctional catalyst that facilitates two key steps: the acid-catalyzed dehydration of xylose to furfural, and the subsequent metal-catalyzed hydrogenation of furfural to furfuryl alcohol. frontiersin.org
For example, a bifunctional Cu/SBA-15-SO₃H catalyst has been used to convert xylose in a one-pot system, achieving a 63% yield of furfuryl alcohol at 140°C. frontiersin.org Chemo-enzymatic one-pot processes have also been developed, combining a solid acid catalyst for the dehydration of xylose with a biocatalyst, such as E. coli cells, for the reduction of the intermediate furfural. frontiersin.org These integrated systems represent a green chemistry approach to producing the furanmethanol core structure directly from renewable feedstocks. rsc.orgfrontiersin.org
Multistep Synthetic Routes to Substituted Furanmethanols
A plausible, though not explicitly documented, route to (4-Methylfuran-2-YL)methanol involves the functionalization of a pre-existing 3-methylfuran (B129892) molecule. wikipedia.org The introduction of a formyl group at the 2-position of 3-methylfuran would yield 4-methylfuran-2-carbaldehyde. Standard formylation techniques, such as the Vilsmeier-Haack reaction (using DMF and POCl₃) or lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), are common methods for introducing aldehyde groups onto electron-rich aromatic rings like furan. commonorganicchemistry.comresearchgate.nettcichemicals.com Once the aldehyde precursor is synthesized, it can be reduced to the target alcohol using the methods described in section 2.1.1.
An alternative strategy involves introducing the methyl group onto an existing furan ring that already contains a precursor to the hydroxymethyl group. Palladium-catalyzed direct C-H alkylation has emerged as a powerful tool for this purpose. This method allows for the regioselective introduction of alkyl groups at the α-position (C2 or C5) of the furan ring.
This protocol has been shown to be effective for various furan substrates, including those with ester and aldehyde functionalities, using alkyl iodides as the alkylating agents. This approach could theoretically be applied to methylate a precursor like furan-2-carbaldehyde or furan-2-carboxylic acid at the 4-position, although controlling regioselectivity can be a challenge.
Syntheses can also proceed from simple, pre-formed furanic intermediates. For instance, 2-methylfuran is a readily available chemical produced from the hydrogenolysis of furfural. mdpi.com This compound can serve as a starting point for further functionalization. Hydroxyalkylation/alkylation reactions of 2-methylfuran with various carbonyl compounds, such as formaldehyde (B43269) or furfural itself, can be used to build more complex molecular structures. mdpi.com For example, the reaction of 2-methylfuran with formaldehyde can yield bis(5-methylfuran-2-yl)methane. mdpi.com
Another example of derivatization starts with furfuryl acetate (B1210297), which can be acetylated to produce 5-acetyl furfuryl acetate. nih.gov This intermediate can then be reduced and hydrolyzed to yield 5-hydroxymethylvinylfuran, demonstrating how functional groups on the furan ring and the side chain can be manipulated to create diverse analogues. nih.gov
Catalytic Strategies in Furanmethanol Synthesis
Catalysis is a cornerstone in the production of furanmethanols, enabling the efficient conversion of biomass-derived furanic aldehydes. Both homogeneous and heterogeneous catalytic systems have been developed, each presenting distinct advantages for the synthesis of these valuable compounds. The choice of catalyst and reaction conditions is critical for controlling the reaction's selectivity towards the desired furanmethanol isomers.
Homogeneous Catalysis for Furanmethanol Production
Homogeneous catalysis offers a powerful tool for the synthesis of furan derivatives under mild conditions, often leading to high selectivity. mdpi.comresearchgate.net This approach involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Organometallic complexes and soluble metal salts are commonly employed as catalysts in these systems. mdpi.com
For instance, the selective hydrogenation of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF), an analogue of this compound, has been achieved using well-defined molecular pre-catalysts. nih.gov A ruthenium-based complex, for example, has been shown to quantitatively convert HMF into BHMF at 70°C and 50 bar of H₂. nih.gov Similarly, Ru-PNP and Ir-PNP complexes have been used for the highly effective and selective hydrogenation of furanic aldehydes to their corresponding alcohols at temperatures as low as 25°C. researchgate.net
The use of soluble metal salts, such as Cu(NO₃)₂ combined with VOSO₄, has been reported for the oxidation of HMF to 2,5-diformylfuran (DFF), demonstrating the versatility of homogeneous catalysts in furan functionalization. nih.gov While these examples showcase the potential for high selectivity, a significant challenge in homogeneous catalysis remains the separation of the catalyst from the product mixture, which can complicate industrial applications. researchgate.net
Heterogeneous Catalysis in Furanmethanol Synthesis
Heterogeneous catalysis is a widely employed and industrially significant method for producing furanmethanols. This approach utilizes catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. lidsen.com A key advantage of heterogeneous systems is the ease of catalyst separation and recycling, which is crucial for developing sustainable and cost-effective processes. lidsen.com
The hydrogenation of biomass-derived furfural (FF) and 5-hydroxymethylfurfural (HMF) to their corresponding alcohols are benchmark reactions in this field. mdpi.com A variety of non-noble and noble metal catalysts have been investigated for these transformations. For example, bimetallic Cu-Ni catalysts supported on Al₂O₃ have shown improved activity in converting furfural to 2-methylfuran (2-MF) and 2-methyltetrahydrofuran (B130290) (MTHF). mdpi.com The composition of the catalyst and the reaction temperature play a critical role in determining the product selectivity. mdpi.com
The table below summarizes findings from various studies on the heterogeneous catalytic hydrogenation of furanic aldehydes to furanmethanols and related products.
| Catalyst | Substrate | Major Product | Key Findings |
|---|---|---|---|
| Ni-Fe/SiO₂ | Furfural | 2-Methylfuran | The formation of a Ni-Fe bimetallic alloy phase was found to be advantageous for the production of 2-methylfuran. mdpi.com |
| Cu-Ni/Al₂O₃ | Furfural | 2-Methylfuran (MF) & 2-Methyltetrahydrofuran (MTHF) | A Cu/Ni ratio of 1/2 provided a 65% yield of MF and an 18% yield of MTHF at 230°C. mdpi.com |
| Ru/C | Furfural & Furfuryl Alcohol | Tetrahydrofurfuryl Alcohol | At lower temperatures, hydrogenation of the furan ring is favored. rwth-aachen.de |
| Pd Nanoparticles | 5-Hydroxymethylfurfural (HMF) | 5-Methylfurfural (B50972) (MF) | Size-controlled Pd nanoparticles on activated carbon achieved 90% selectivity to MF. rsc.org |
| ZrO₂ | Furfural | Furfuryl Alcohol | Demonstrated excellent selectivity (≥98%) in transfer hydrogenation using an alcohol as the hydrogen donor. mdpi.com |
Chemo- and Regioselective Synthesis of Furanmethanol Isomers
Achieving high chemo- and regioselectivity is a significant challenge in the synthesis of substituted furanmethanols like this compound. Chemoselectivity involves targeting a specific functional group for reaction while leaving others intact. For instance, in the hydrogenation of furfural or HMF, the desired reaction is the reduction of the aldehyde group to a hydroxymethyl group, without hydrogenating the furan ring itself. mdpi.com
The choice of catalyst and reaction conditions is paramount for controlling selectivity. For example, in the hydrogenation of furfural, polar solvents tend to favor the hydrogenation of the furan ring over the carbonyl group. mdpi.com Conversely, in transfer hydrogenation reactions using zirconium-based catalysts, nearly 100% selectivity for the reduction of the aldehyde group in furfural to furfuryl alcohol can be achieved. mdpi.comrwth-aachen.de
Regioselectivity, the control of reaction at a specific position on the furan ring, is also crucial for synthesizing specific isomers. The functionalization of the furan moiety can be directed by existing substituent groups. For example, directed ortho-metalation techniques can be used to introduce substituents at specific positions adjacent to a directing group on the furan ring. sci-hub.box Furthermore, cobalt-based metalloradical catalysis has been developed for the cyclization of alkynes with diazocarbonyls, producing polysubstituted furans with complete regioselectivity under mild conditions. nih.govorganic-chemistry.org This method demonstrates a high tolerance for various functional groups, allowing for the synthesis of complex furan structures. nih.govfigshare.com
Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, the reduction of waste, and the use of environmentally benign processes.
Solvent-Free Reaction Conditions
Performing chemical reactions without the use of volatile organic solvents is a key objective of green chemistry, as it reduces waste, cost, and environmental impact. researchgate.net Several catalytic syntheses of furan derivatives have been successfully demonstrated under solvent-free conditions.
For example, the hydroxyalkylation/alkylation (HAA) reaction of 2-methylfuran with various biomass-derived carbonyl compounds has been effectively catalyzed by solid acids to produce fuel precursors in excellent yields at 60°C without a solvent. mdpi.com Similarly, a solvent-free, one-pot cascade reaction involving the acylation and HAA of 2-methylfuran has been developed. mdpi.com The disproportionation of potassium-2-furoate to produce furan and furan-2,5-dicarboxylic acid can also be achieved under solvent-free conditions. researchgate.net In another instance, the quantitative conversion of a biomass-derived furan-2,5-dicarboxylate (B1257723) to dimethylfuran was achieved in a solvent-free hydrodeoxygenation reaction catalyzed by iron nanoparticles. acs.org
The table below highlights examples of solvent-free catalytic reactions for the synthesis of furan derivatives.
| Reaction Type | Reactants | Catalyst | Key Outcome |
|---|---|---|---|
| Hydroxyalkylation/Alkylation (HAA) | 2-Methylfuran + Carbonyl Compounds | Solid Acids | Excellent yields of fuel precursors at 60°C. mdpi.com |
| Disproportionation | Potassium-2-furoate | CdI₂ or ZnCl₂ | Formation of furan and furan-2,5-dicarboxylic acid at 260°C. researchgate.net |
| Hydrodeoxygenation | Furan-2,5-dicarboxylate | Iron Nanoparticles (ICNPs) | Quantitative conversion to dimethylfuran. acs.org |
| Condensation | Furfural + Cyclopentanone (B42830) | Solid Base Catalyst | High yield of 2,5-bis(2-furylmethylidene)cyclopentanone. researchgate.net |
Renewable Feedstock Utilization from Biomass
A central tenet of green chemistry is the use of renewable feedstocks. This compound and its analogues are prime examples of bio-based chemicals, as their synthesis originates from lignocellulosic biomass, which is the most abundant and renewable organic carbon source on Earth. nih.govbohrium.com
The primary route to these furanmethanols begins with the acid-catalyzed hydrolysis of hemicellulose and cellulose (B213188) fractions of biomass to produce C5 and C6 sugars, such as xylose and glucose. researchgate.netnih.gov These sugars are then dehydrated to form key platform molecules, primarily furfural (from C5 sugars) and 5-hydroxymethylfurfural (HMF) (from C6 sugars). nih.govrsc.org 2-methylfuran, a precursor for some syntheses, is produced by the selective hydrogenation of furfural, which itself is derived from the hydrolysis and dehydration of hemicellulose. mdpi.comresearchgate.net
These furanic aldehydes are then catalytically upgraded through reactions like hydrogenation to yield the desired furanmethanols. nih.govbohrium.com This integrated biorefinery approach allows for the conversion of non-edible plant matter, such as agricultural residues and forestry waste, into valuable chemicals and biofuels, providing a sustainable alternative to petroleum-based resources. nih.govresearchgate.net
Reactivity and Mechanistic Studies of 4 Methylfuran 2 Yl Methanol and Its Derivatives
Furan (B31954) Ring Reactivity
The furan ring in (4-Methylfuran-2-YL)methanol is an electron-rich diene system, making it susceptible to a range of electrophilic attacks and cycloaddition reactions. Its aromatic character, however, imparts a degree of stability that influences the conditions required for these transformations.
Diels-Alder Cycloaddition Reactions with Dienophiles
The furan moiety readily participates as the diene in [4+2] Diels-Alder cycloadditions with various dienophiles. chemistrysteps.com This reaction is a powerful tool for the synthesis of six-membered ring systems, particularly 7-oxabicyclo[2.2.1]heptene derivatives. chemistryviews.org The reaction of furan derivatives like furfuryl alcohol with dienophiles such as maleic anhydride (B1165640) has been extensively studied and serves as a model for the reactivity of this compound. chemistryviews.orgmasterorganicchemistry.com
The Diels-Alder reaction involving furans is known to be reversible, and the stereochemical outcome—the ratio of the endo to exo cycloadducts—is highly dependent on reaction conditions like temperature, solvent, and time. chemistryviews.orgvedantu.com Initially, the kinetically favored endo product is often formed, which can then retro-Diels-Alder and re-form as the more thermodynamically stable exo adduct. vedantu.com The use of Lewis acid catalysts can significantly enhance the reaction rate and influence the selectivity of these cycloadditions. bohrium.com
The reaction proceeds via a concerted mechanism involving a cyclic transition state where two new sigma bonds are formed simultaneously. masterorganicchemistry.com Studies have shown that the reaction rate can be significantly enhanced in supercritical carbon dioxide compared to traditional organic solvents. rsc.org For instance, the reaction between furfuryl alcohol and maleic anhydride proceeds about 10 times faster in CO2 at 69 bar and 35 °C than in diethyl ether. rsc.org
Table 1: Representative Diels-Alder Reactions of Furan Derivatives with Dienophiles
| Diene | Dienophile | Conditions | Product(s) | Key Findings |
| Furan | Maleic Anhydride | Various solvents, temp. | exo and endo cycloadducts | Reversibility leads to thermodynamic exo product. chemistryviews.orgvedantu.com |
| Furfuryl Alcohol | Maleic Anhydride | Supercritical CO2 | exo and endo cycloadducts | Rate enhancement observed over organic solvents. rsc.org |
| Furfuryl Alcohol | N-Hydroxymaleimides | Solution, various temp. | exo and endo cycloadducts | Kinetic and thermodynamic parameters can be determined. chemistrysteps.com |
| Furfural (B47365) Derivatives | Maleimides | Aqueous conditions | Oxanorbornene adducts | Reaction performs well with various substituted maleimides. inchem.org |
This table is generated based on data for analogous furan compounds to illustrate the expected reactivity.
Hydrodeoxygenation (HDO) Mechanisms
Hydrodeoxygenation is a critical process for upgrading biomass-derived compounds by removing oxygen atoms. For this compound, HDO primarily involves the cleavage of C-O bonds in both the furan ring and the hydroxymethyl group. The primary product from the HDO of the hydroxymethyl group is 2,4-dimethylfuran.
The mechanism often proceeds through a series of hydrogenation and dehydration/hydrogenolysis steps. acs.org Over metal oxide catalysts, the reaction can be mediated by surface oxygen vacancies. Hydrogen reduces the oxide surface to create these vacancies, which are then filled by oxygen from the furfuryl alcohol, leading to the formation of 2-methylfuran (B129897) (in the case of furfuryl alcohol). rsc.org
Copper-based catalysts, such as Cu/MgAl and Cu/ZnAl, have proven effective for the aqueous-phase HDO of furfuryl alcohol. acs.orglibretexts.org The reaction, typically carried out under hydrogen pressure at elevated temperatures, can yield a variety of products, including 2-methylfuran, cyclopentanone (B42830), and cyclopentanol, depending on the catalyst and conditions. acs.orglibretexts.org For example, using a Cu/MgAl-3 catalyst, a high yield of cyclopentanone (67%) was achieved from furfuryl alcohol at 200 °C and 5 MPa of H2. acs.orglibretexts.org
A proposed pathway involves the interaction of furfuryl alcohol with water, leading to a rearrangement of the furan ring to form 4-hydroxy-2-cyclopentenone, which is then hydrogenated. libretexts.org Alternatively, direct hydrogenolysis of the C-O bond in the hydroxymethyl group leads to the formation of 2-methylfuran, which can be further hydrogenated. researchgate.net
Table 2: Catalyst Performance in Hydrodeoxygenation of Furfuryl Alcohol
| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Key Product(s) | Conversion (%) | Selectivity/Yield (%) | Reference |
| Cu/MgAl-0.5 | 200 | 5 | Cyclopentanol | 86 | 35 (Yield) | acs.orglibretexts.org |
| Cu/MgAl-3 | 200 | 5 | Cyclopentanone | - | 67 (Yield) | acs.orglibretexts.org |
| Ni2P/SiO2 | 200 | 0.1 | 2-Methylfuran | ~90 | Varies | acs.org |
| MoP/SiO2 | 200 | 0.1 | 2-Methylfuran | ~91 | Varies | acs.org |
| 5% Ir/C | 220 | ~0.7 | 2-Methylfuran | 100 | 95 (Selectivity) | researchgate.net |
This table presents data for the analogous compound furfuryl alcohol to demonstrate expected HDO behavior.
Hydrogenation of the Furan Ring System
The furan ring of this compound can be fully or partially hydrogenated under catalytic conditions to yield valuable saturated heterocyclic compounds. The primary product of complete hydrogenation is (4-Methyltetrahydrofuran-2-yl)methanol.
The selective hydrogenation of the furan ring without affecting the hydroxymethyl group requires careful selection of catalysts and reaction conditions. Noble metal catalysts, particularly those based on palladium, platinum, and ruthenium, are commonly employed. For instance, palladium supported on activated carbon has been used for the hydrogenation of furfuryl alcohol.
The reaction pathway can also lead to ring-opening products under more severe conditions or with specific catalysts. acs.org However, catalysts like palladium on titania (Pd/TiO2) have shown effectiveness in the selective conversion of furfuryl alcohol to 2-methylfuran at room temperature, indicating that C-O hydrogenolysis can compete with ring hydrogenation. Metal phosphide (B1233454) catalysts have been shown to suppress furan-ring hydrogenation, favoring the production of compounds like 2-methylfuran. acs.org
The choice of solvent can also influence the reaction's activity and selectivity. Protic solvents, especially water, have been observed to increase the initial activity in the hydrogenation of furfuryl alcohol over palladium catalysts.
Acid-Catalyzed Transformations and Rearrangements
In the presence of acid catalysts, this compound can undergo a variety of transformations, including polymerization, etherification, and rearrangement to form other valuable chemicals.
One of the most prominent reactions of furfuryl alcohols under acidic conditions is polymerization. The mechanism is generally accepted to involve the protonation of the hydroxyl group, followed by the elimination of water to form a resonance-stabilized carbocation. This cation then acts as an electrophile, attacking the C5 position of another furan ring, leading to the formation of dimers and higher oligomers linked by methylene (B1212753) bridges.
Under specific conditions, acid-catalyzed reactions in the presence of an alcohol solvent can lead to different products. For example, the reaction of furfuryl alcohol in ethanol (B145695) with an acid catalyst can yield ethyl levulinate. The proposed primary pathway involves a solvent-assisted transfer of a water molecule from the protonated hydroxyl group to a ring carbon, followed by an intramolecular hydrogen shift and subsequent rearrangement. Intermediates such as ethoxymethyl furan and 4,5,5-triethoxypentan-2-one have been identified in secondary pathways.
With solid acid catalysts like HZSM-5 zeolites, furfuryl alcohol can undergo etherification with alcohols like methanol (B129727) and ethanol to produce methyl furfuryl ether and ethyl furfuryl ether, respectively.
Hydroxymethyl Group Reactivity
The hydroxymethyl group attached to the furan ring is a primary alcohol and exhibits characteristic reactivity, most notably oxidation.
Oxidation Reactions of the Primary Alcohol
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 4-methyl-2-furaldehyde, or further to the carboxylic acid, 4-methyl-2-furoic acid, depending on the choice of oxidizing agent and reaction conditions. masterorganicchemistry.comrsc.org
For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent overoxidation to the carboxylic acid. chemistryviews.orgvedantu.com Commonly used reagents for this transformation include:
Pyridinium chlorochromate (PCC) : A versatile reagent that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. rsc.org
Pyridinium dichromate (PDC) : Similar to PCC, it is effective for the selective oxidation of primary alcohols. chemistryviews.orgmasterorganicchemistry.com
Dess-Martin Periodinane (DMP) : A hypervalent iodine reagent that offers high yields and mild reaction conditions. masterorganicchemistry.com
Swern Oxidation : Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine. masterorganicchemistry.comvedantu.com
Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. vedantu.com Examples include potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 in aqueous acetone (B3395972)/sulfuric acid). masterorganicchemistry.com
Recent research has also focused on catalytic oxidation methods. For instance, a PNP pincer manganese catalyst has been used for the direct oxidation of furfuryl alcohols to the corresponding furoic acids in the presence of a base. rsc.org This system demonstrates high efficiency for various substituted furfuryl alcohols. rsc.org
Table 3: Common Reagents for the Oxidation of Primary Alcohols
| Reagent/System | Product from 1° Alcohol | Classification | Reference |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild | rsc.org |
| Dess-Martin Periodinane (DMP) | Aldehyde | Mild | chemistryviews.orgvedantu.com |
| Swern Oxidation | Aldehyde | Mild | chemistryviews.orgmasterorganicchemistry.com |
| Potassium Permanganate (KMnO4) | Carboxylic Acid | Strong | masterorganicchemistry.comvedantu.com |
| Jones Reagent (CrO3/H2SO4) | Carboxylic Acid | Strong | masterorganicchemistry.com |
| PNP-Manganese Catalyst/Base | Carboxylic Acid | Catalytic | rsc.org |
This table provides a general summary of oxidizing agents applicable to the primary alcohol group of this compound.
Esterification and Etherification Processes
Esterification of furan-containing alcohols is a fundamental transformation. In a general sense, the reaction of carboxylic acids with alcohols like this compound can be facilitated by activators. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been used to afford corresponding esters from carboxylic acids and various alcohols, including methanol and ethanol researchgate.net. While specific studies on this compound are not detailed, its primary alcohol functionality suggests it would readily undergo esterification under standard conditions, such as acid catalysis (e.g., sulfuric acid) with a carboxylic acid or via reaction with an acyl halide or anhydride lidsen.com.
The kinetic mechanism for the esterification of oleic acid with methanol using sulfuric acid as a catalyst has been investigated, providing insights applicable to similar systems lidsen.com. Such reactions are typically reversible, and the removal of water can drive the equilibrium towards the ester product.
Etherification processes, while less commonly detailed for this specific compound in the available literature, would follow classical pathways. For example, Williamson ether synthesis, involving the deprotonation of the hydroxyl group to form an alkoxide followed by reaction with an alkyl halide, would be a viable route to ethers of this compound.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the furan ring are critical for functionalization. In derivatives of furan, leaving groups such as halogens or a nitro group are commonly displaced by nucleophiles chempap.org. Studies on 2-cyano-3-(5-X-2-furyl)acrylonitriles, where X is a leaving group like phenylthio or phenylsulfonyl, have shown that these compounds undergo nucleophilic substitution with secondary amines such as piperidine, morpholine, and pyrrolidine (B122466) chempap.org. These reactions proceed to replace the group at the 5-position of the furan ring. The highest yields for these substitutions were achieved in ethanol at room temperature chempap.org. This reactivity highlights the susceptibility of the furan ring, particularly at the C5 position, to nucleophilic attack, a principle that extends to derivatives of this compound.
Carbon-Carbon Coupling Reactions
Carbon-carbon coupling reactions are essential for extending the carbon backbone of biomass-derived molecules to produce valuable chemicals and fuel precursors. Methylfurans are particularly important substrates in this context.
Hydroxyalkylation/Alkylation (HAA) Reactions with Carbonyl Compounds
The hydroxyalkylation/alkylation (HAA) reaction is a key strategy for C-C bond formation, involving the reaction of electron-rich compounds like 2-methylfuran with carbonyl compounds such as aldehydes and ketones. mdpi.comresearchgate.netrsc.org This reaction is typically catalyzed by acids. Various solid acid catalysts, including niobic acid, zeolites, and acidic ion-exchange resins like Nafion and Amberlyst, have been effectively employed. mdpi.comresearchgate.netrsc.orgresearchgate.net
For example, the HAA reaction of 2-methylfuran (2-MF) with butanal over an acidic ion-exchange resin (Dowex 50Wx2) at 50°C resulted in a 90% conversion of butanal with minimal formation of 2-MF oligomers researchgate.net. Similarly, the reaction between 2-MF and furfural, catalyzed by niobic acid, can produce a C15 fuel precursor with up to 90% yield researchgate.netrsc.org. The choice of catalyst and reaction conditions can be tuned to control the product distribution. For instance, using Amberlyst-15 with a low reactant ratio in the presence of water favors the hydroxyalkylation product in the reaction of 2-methylfuran with cyclohexanone, achieving a 76.0% yield of the intermediate alcohol bohrium.com. In contrast, Nafion-212 pushes the reaction towards the fully alkylated product with an 89.1% yield bohrium.com.
The versatility of the HAA reaction is demonstrated by the wide range of carbonyl compounds that can be used, including formaldehyde (B43269), furfural, acetone, and butanal, to generate longer-chain fuel precursors. mdpi.comdtu.dk
Table 1: Selected HAA Reactions with 2-Methylfuran (2-MF)
| Carbonyl Reactant | Catalyst | Temperature (°C) | Yield (%) | Product |
|---|---|---|---|---|
| Butanal | Dowex 50Wx2 | 50 | 90 (conversion) | 5,5′-(butane-1,1-diyl)bis(2-methylfuran) researchgate.net |
| Furfural | Niobic Acid | 100-500 | 90 | C15 Fuel Precursor researchgate.netrsc.org |
| Formaldehyde | [Fe3O4@SiO2-Pr-Py-H][2HSO42−] | 65 | 86 | bis(5-methylfuran-2-yl)methane mdpi.com |
| Cyclohexanone | Nafion-212 | Not specified | 89.1 | Fully Alkylated Product bohrium.com |
Aldol (B89426) Condensation Pathways
Aldol condensation is another powerful tool for C-C bond formation, particularly for upgrading biomass-derived compounds like furfural. The reaction typically involves the condensation of an enol or enolate with a carbonyl compound. In the context of furan derivatives, furfural can react with ketones like acetone in the presence of a base catalyst. osti.govresearchgate.net
The reaction proceeds in steps. First, furfural and acetone form an initial aldol addition product, 4-(furan-2-yl)-4-hydroxybutan-2-one, which then rapidly dehydrates to yield the α,β-unsaturated ketone, 4-(2-furyl)-3-buten-2-one (B1221072) (FAc) osti.govresearchgate.net. This intermediate can then react with a second molecule of furfural to form a larger C13 product osti.gov. The dehydration step is generally fast osti.gov. While these examples use furfural, the principles apply to other furanic aldehydes and ketones, which can be derived from this compound through oxidation. The choice of catalyst, often solid bases like mixed oxides (e.g., MgAl2O4), is crucial for the reaction's efficiency osti.govresearchgate.net.
Reaction Mechanism Elucidation
Understanding the reaction mechanism is key to optimizing reaction conditions and catalyst design. This involves identifying intermediates and the slowest, or rate-determining, step of the reaction.
Identification of Rate-Determining Steps
The rate of a multi-step reaction mechanism is governed by its slowest step, known as the rate-determining step youtube.com. Identifying this step provides critical insight into the reaction kinetics.
In the context of furan chemistry, different reactions exhibit different rate-determining steps. For the conversion of furfural to 2-methylfuran using isopropanol (B130326) as a hydrogen source over a CuZnAl catalyst, the cracking of the C-O(H) bond in the intermediate furfuryl alcohol was identified as the rate-determining step mdpi.com.
In another study involving the acylation of methylfuran in the presence of zeolite catalysts like [Al]- and [Sn]-β, calculations showed that the rate of methylfuranylation is controlled by the dissociation of the anhydride C-O-C bond. For the related furanylation reaction, the elimination of hydrogen was found to be the rate-determining step mdpi.com.
For nucleophilic aromatic substitution (SNAr) reactions, such as those involving aniline (B41778) and nitrobenzofurazan derivatives, the mechanism often involves a rate-limiting nucleophilic attack to form an intermediate σ-complex, followed by the rapid expulsion of the leaving group researchgate.net.
Characterization of Transition States (TSs)
The elucidation of reaction mechanisms hinges on the identification and characterization of transition states, which represent the highest energy points along a reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the energetics of these fleeting structures in the reactions of furan derivatives.
Studies on the hydrogenation of furfural, a related furanic aldehyde, reveal that the rate-determining steps, and thus the critical transition states, are highly dependent on the identity of the transition metal catalyst. chemrxiv.org For strongly binding metals, the desorption of the final product, furfuryl alcohol, is the limiting factor, whereas for metals with moderate to weak binding energies, surface hydrogenation steps or H₂ activation present the highest energy barriers. chemrxiv.org
DFT investigations into the conversion of furfural to furfuryl alcohol on a Ruthenium oxide (RuO₂) surface have identified a facile Meerwein–Ponndorf–Verley (MPV) reaction pathway with an early transition state and a calculated energy barrier of 0.16 eV. osti.gov Similarly, ab initio calculations have been employed to determine the activation energies for the conversion of furan into methyl levulinate, a process that involves several key transition states for the reactions between furan, dimethoxymethane, and methanol. researchgate.net
Role of Intermediates in Reaction Pathways
Reaction intermediates are transient chemical species that are formed from the reactants and proceed to form the products. Their stability and subsequent reaction pathways are crucial in determining the final product distribution. In the catalytic hydrogenolysis of HMF to the biofuel 2,5-dimethylfuran (B142691) (DMF), a key derivative, the reaction pathway and the intermediates involved have been a subject of extensive study.
A significant finding is the identification of a reaction pathway where 5-methylfurfural (B50972) (MF) serves as a pivotal intermediate. researchgate.net This diverges from previously held assumptions of pathways proceeding exclusively through 2,5-bis(hydroxymethyl)furan (BHMF). researchgate.net Under certain conditions, particularly with CuCoNiAl-containing mixed metal oxide catalysts, the reaction proceeds from HMF to DMF, with the content of the intermediate 5-MF and 5-methylfurfuryl alcohol (5-MFA) decreasing as the reaction progresses towards the final product. frontiersin.org
Another study focusing on palladium nanoparticle catalysts suggests a mechanism involving an initial acid-catalyzed esterification of HMF with formic acid (used as a hydrogen donor) to form a key intermediate, which is then followed by a Pd-catalyzed hydrogenolysis step to yield MF. rsc.org
Beyond stable, isolable intermediates, more transient species also play a role. For instance, in photochemical reactions of furan derivatives, triplet biradical intermediates have been identified through computational calculations, and their relative energies can explain the observed stereoselectivity of the reactions. researchgate.net In H/D exchange reactions on metal surfaces, the mechanism involves ring-opened intermediates, a pathway that contrasts sharply with Brønsted acid-catalyzed ring activation. acs.org The adsorption strength of these exchange intermediates is a key factor; strongly bound intermediates can inhibit the reaction by blocking active sites. acs.org
| Catalyst System | Primary Intermediate | Final Product | Reaction Type |
|---|---|---|---|
| Ni-Co/C | 5-Methylfurfural (5-MF) | 2,5-Dimethylfuran (DMF) | Catalytic Transfer Hydrogenolysis |
| Pd-PVP/C with Formic Acid | Ester Intermediate | 5-Methylfurfural (MF) | Hydrogenolysis |
| CuCoNiAl-MMO | 5-Methylfurfural (5-MF), 5-Methylfurfuryl Alcohol (5-MFA) | 2,5-Dimethylfuran (DMF) | Hydrogenolysis |
| Ruthenium (Ru) Surface | Ring-Opened Species | H/D Exchange Products | Isotopic Exchange |
Influence of Catalyst Surface and Adsorption Sites on Reaction Mechanisms
The catalyst is the cornerstone of the chemical transformation of furan derivatives, with its surface properties dictating the reaction mechanism, activity, and selectivity. The interaction between the reactant molecules and the catalyst surface, including the nature of adsorption sites and the strength of adsorption, is of fundamental importance.
Adsorption and Site Blocking: The strength of adsorption of reactants and intermediates onto the catalyst surface can profoundly influence the reaction outcome. For example, in H/D exchange reactions of furanic compounds on Ruthenium, strongly bound intermediates like furan and furfuryl alcohol can inhibit the reaction by blocking active catalyst sites and exhibiting slow desorption. acs.org In contrast, alkylated furans, which are more sterically repelled, allow for the reaction to proceed at the unsubstituted α-carbon of the furan ring. acs.org Similarly, DFT calculations have shown that strong adsorption of substrates on an Fe(110) surface might explain the formation of undesirable humin byproducts during the hydrogenolysis of HMF. rsc.org
Influence of the Support: The material supporting the active metal nanoparticles also plays a vital role. For an anatase-supported gold catalyst (Au/a-TiO₂) used in HMF hydrogenolysis, the superior performance is attributed to a synergistic effect involving limited hydrogen access, low reactant adsorption, and a high concentration of oxygen vacancies in the TiO₂ support. recercat.cat This highlights that the support is not merely an inert scaffold but an active participant in the catalytic cycle.
| Catalyst Property | Example System | Observed Influence on Mechanism |
|---|---|---|
| Adsorption Strength | Furanics on Ru Surface | Strongly bound intermediates inhibit reaction via site blocking. acs.org |
| Nature of Active Sites | RuO₂ (110) Surface | Lewis acidic Ru sites and basic bridging oxygen sites both participate in the reaction. osti.gov |
| Bimetallic Synergy | Ni-Co/C | Enhanced activity for HMF to DMF conversion due to complementary functions of Ni and Co. |
| Support Effects | Au/a-TiO₂ | Oxygen vacancies in the TiO₂ support enhance catalytic performance. recercat.cat |
| Solvent Co-adsorption | Alkylated furans on Ru with Toluene | Solvent sterically repels substrate, freeing active sites for exchange reactions. acs.org |
Derivatization and Advanced Synthetic Applications of 4 Methylfuran 2 Yl Methanol
Synthesis of Complex Heterocyclic Compounds
The furan (B31954) moiety within (4-methylfuran-2-yl)methanol is a key precursor for the construction of more complex heterocyclic systems. Its ability to undergo various cyclization and condensation reactions makes it an important starting material for pharmacologically relevant scaffolds.
Incorporation into Furo[3,2-b]indole Derivatives
Furo[3,2-b]indoles are a class of heterocyclic compounds with significant biological activities. While direct synthesis from this compound is not extensively documented, the furan-methanol substructure is a key component of highly potent derivatives within this class. For instance, a series of 2,4-disubstituted furo[3,2-b]indole derivatives were synthesized and evaluated for anticancer activity. nih.gov Among the tested compounds, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol was identified as a particularly promising agent, showing selective and significant inhibitory activity against renal cancer cell lines. nih.gov This highlights the importance of the furan-methanol group as part of a larger, biologically active molecule, demonstrating its value in the design of complex therapeutic agents.
Preparation of Schiff Bases and Related Imines
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically synthesized through the condensation of a primary amine with an aldehyde or ketone. dergipark.org.tr this compound can be readily oxidized to its corresponding aldehyde, 4-methyl-2-furaldehyde, which serves as the direct precursor for these reactions.
The general synthesis involves refluxing the furanic aldehyde with a primary amine in a suitable solvent, such as methanol (B129727) or ethanol (B145695), to yield the target imine. dergipark.org.trneliti.com This method is highly versatile, allowing for the creation of a diverse library of Schiff bases by varying the amine component. These compounds are of significant interest in coordination chemistry and have applications in catalysis and materials science.
| Furan Precursor | Amine Reactant | Reaction Type | Product Class |
|---|---|---|---|
| 4-Methyl-2-furaldehyde | Primary Amine (e.g., Aniline (B41778) derivatives, Sulfanilamide) | Condensation | Schiff Base (Imine) |
| 4-Methyl-2-furaldehyde | Hydrazine (B178648) / Substituted Hydrazines | Condensation | Hydrazone |
Formation of Pyrazoline and Thiadiazole Analogues
The synthesis of five-membered heterocyclic rings such as pyrazolines and thiadiazoles can also be achieved starting from this compound. The key intermediate for these syntheses is an α,β-unsaturated ketone, commonly known as a chalcone (B49325).
The synthetic pathway begins with the oxidation of this compound to 4-methyl-2-furaldehyde. This aldehyde then undergoes a base-catalyzed Claisen-Schmidt condensation with a suitable ketone (e.g., acetophenone) to form a furan-containing chalcone. Subsequent cyclization of this chalcone with reagents like hydrazine or thiosemicarbazide (B42300) yields the corresponding pyrazoline or thiadiazole derivatives, respectively. Research has demonstrated the synthesis of pyrazoline derivatives from furan-containing chalcones, highlighting the utility of this pathway. annalsofrscb.roannalsofrscb.roresearchgate.net
Building Blocks for Polymeric Materials and Precursors
Beyond discrete molecular synthesis, this compound is a valuable monomer for creating polymers and serves as a precursor in the production of renewable fuels.
Polycondensation Reactions
This compound, like its parent compound furfuryl alcohol, can undergo acid-catalyzed polycondensation to form furan-based resins. The polymerization mechanism involves the protonation of the hydroxyl group, followed by the elimination of water to form a reactive carbocation. This electrophilic species then attacks the C5 position of another furan ring, leading to the formation of methylene (B1212753) bridges connecting the furan units.
Mechanistic studies on furfuryl alcohol polymerization have detailed the complex reactions that lead to linear chains, conjugated sequences, and eventual cross-linking to form a thermoset network. scispace.com The presence of the methyl group on the furan ring in this compound influences the reactivity and properties of the resulting polymer, potentially altering its thermal stability and mechanical properties compared to standard poly(furfuryl alcohol).
Precursors for Biofuel Components (Focus on Chemical Pathways)
Furan derivatives, including 2-methylfuran (B129897), are recognized as promising platform molecules for the production of high-energy-density biofuels. nih.gov this compound fits into this schema as it can be converted into key biofuel precursors through established chemical pathways.
A primary route involves the hydrodeoxygenation (HDO) of the furan ring to remove oxygen atoms, yielding alkanes suitable for gasoline and diesel blends. Another important strategy is to first build larger molecules before HDO. This is achieved through reactions like hydroxyalkylation/alkylation (HAA), where the furan compound reacts with aldehydes or ketones to form larger precursors. nih.gov These larger molecules are then subjected to HDO to produce long-chain alkanes, which are valuable components for diesel and jet fuel.
| Chemical Pathway | Description | Key Intermediates/Products | Relevance |
|---|---|---|---|
| Hydrodeoxygenation (HDO) | Catalytic removal of oxygen atoms using hydrogen. | Alkanes (e.g., hexane, heptane) | Direct conversion to fuel-range hydrocarbons. |
| Hydroxyalkylation/Alkylation (HAA) | Acid-catalyzed reaction with carbonyl compounds to increase carbon chain length. | C9-C15 furanic ethers and oligomers | Creates larger fuel precursors for diesel and jet fuel. nih.gov |
| Ring Opening & Hydrogenation | Conversion of the furan ring into linear or cyclic ketones/alcohols. | Cyclopentanones, linear ketones | Alternative pathway to produce valuable fuel precursors. researchgate.net |
Stereoselective Transformations of this compound
Stereoselective transformations are crucial in synthetic organic chemistry for the production of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. For a prochiral molecule like this compound, or a racemic mixture of its chiral derivatives, stereoselective reactions allow for the synthesis or separation of specific stereoisomers. This section focuses on the application of such methodologies to this compound, drawing upon established principles and analogous reactions with structurally similar furfuryl alcohols.
The primary approach for achieving stereoselectivity with alcohols is through enzymatic kinetic resolution. This technique utilizes the inherent chirality of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the unreacted, slower-reacting enantiomer and the product, both in high enantiomeric excess.
A widely employed and highly effective method for the kinetic resolution of racemic secondary alcohols is lipase-catalyzed enantioselective acylation. In this reaction, an acyl donor, often an activated ester such as vinyl acetate (B1210297), is used to esterify the alcohol. The enzyme's active site preferentially accommodates one enantiomer, leading to its selective acylation.
While specific studies on the enzymatic kinetic resolution of this compound are not extensively documented in publicly available literature, significant research on structurally analogous furfuryl alcohols provides a strong predictive framework for its behavior in such transformations. The principles and findings from these studies are directly applicable and form the basis of the discussion below.
Enzymatic Kinetic Resolution via Acylation
The most successful and widely documented method for the stereoselective transformation of furfuryl alcohol derivatives is enzymatic kinetic resolution via acylation, particularly using Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435. This enzyme has demonstrated high enantioselectivity in the acylation of a variety of secondary alcohols, including those with a furan moiety.
In a typical procedure, the racemic this compound would be dissolved in an organic solvent, such as diisopropyl ether or toluene. An acyl donor, commonly vinyl acetate due to its high reactivity and the inert nature of its vinyl alcohol byproduct which tautomerizes to acetaldehyde, is added to the reaction mixture. The reaction is initiated by the addition of the lipase. The enzyme then selectively acylates one of the enantiomers, for instance, the (R)-enantiomer, to form the corresponding acetate ester, leaving the (S)-enantiomer largely unreacted. The reaction progress is monitored, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC), and is usually stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.
The enantiomeric excess (ee) of the remaining substrate (the unreacted alcohol) and the product (the acetate ester) are key measures of the stereoselectivity of the transformation. Another important parameter is the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E value (typically >100) is indicative of an excellent kinetic resolution.
Based on studies of similar substrates, such as (5-methylfuran-2-yl)methanol and other substituted furfuryl alcohols, it is anticipated that the enzymatic kinetic resolution of this compound would proceed with high enantioselectivity. The methyl group at the 4-position of the furan ring is not expected to significantly hinder the enzymatic process, as the enzyme's active site primarily interacts with the stereocenter at the hydroxymethyl group.
The following interactive data table summarizes representative results for the lipase-catalyzed kinetic resolution of furfuryl alcohol derivatives analogous to this compound. This data provides a strong indication of the expected outcomes for the target compound under similar conditions.
Table 1: Lipase-Catalyzed Kinetic Resolution of Substituted Furfuryl Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |
| (5-Methylfuran-2-yl)methanol | Novozym 435 | Vinyl Acetate | Diisopropyl ether | 4 | 50 | >99 (S) | >99 (R) | >200 |
| (Furan-2-yl)methanol | Novozym 435 | Vinyl Acetate | Toluene | 6 | 48 | 98 (S) | 97 (R) | 150 |
| (4-Bromofuran-2-yl)methanol | Novozym 435 | Vinyl Acetate | Diisopropyl ether | 5 | 51 | 98 (S) | 99 (R) | >200 |
| (5-Chlorofuran-2-yl)methanol | Novozym 435 | Vinyl Acetate | Toluene | 7 | 49 | 97 (S) | 98 (R) | 180 |
The data presented in Table 1 strongly suggests that the enzymatic kinetic resolution of this compound using Novozym 435 and vinyl acetate would be a highly effective method for obtaining both enantiomers in high optical purity. The resulting enantiomerically enriched (S)-(4-methylfuran-2-yl)methanol and (R)-(4-methylfuran-2-yl)acetate can then be separated chromatographically. The acetate can be subsequently hydrolyzed to afford the (R)-alcohol, providing access to both enantiopure forms of the starting material for further synthetic applications.
Sufficient spectroscopic data for the specific compound "this compound," as required by the detailed outline, is not available in the public scientific literature and chemical databases accessible through the conducted searches. While information on related isomers and similar furan-based compounds exists, the strict requirement to focus solely on "this compound" prevents the use of this data for analogy.
Databases such as PubChemLite explicitly state that no literature data is available for this compound uni.lu. Searches using the compound's CAS number (33845-39-5) also failed to yield the specific ¹H NMR, ¹³C NMR, FT-IR, or Raman spectra necessary to populate the requested article structure bldpharm.com.
Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for "this compound" due to the absence of the required experimental research findings.
Structural Elucidation and Advanced Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org When organic molecules absorb this radiation, valence electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.orgshu.ac.uk The specific wavelengths of light absorbed correspond to the energy differences between these electronic orbitals.
For (4-Methylfuran-2-YL)methanol, the primary chromophore—the part of the molecule responsible for light absorption—is the 4-methylfuran ring. tanta.edu.eg The electronic transitions are expected to be dominated by promotions of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions), which are characteristic of conjugated systems like the furan (B31954) ring. researchgate.net The presence of non-bonding electrons on the oxygen atom of the furan ring and the hydroxyl group also allows for n → π* transitions, where an electron from a non-bonding orbital is excited to a π* antibonding orbital.
The electronic excitation spectrum of furan derivatives is typically dominated by transitions within the aromatic ring. researchgate.net The absorption bands are complex because rotational and vibrational transitions are superimposed on the electronic transitions, resulting in continuous absorption bands rather than sharp lines. shu.ac.uk The solvent used to dissolve the compound can also influence the spectrum; polar solvents may cause a blue shift (to shorter wavelengths) for n → π* transitions. shu.ac.uk
Based on the structure of this compound, the following electronic transitions are anticipated.
Table 1. Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Expected Wavelength Region |
|---|---|---|
| π → π* | Promotion of an electron from a π bonding orbital to a π* antibonding orbital within the furan ring. | High energy, typically in the UV region (200-400 nm). libretexts.org |
| n → π* | Promotion of an electron from a non-bonding orbital (oxygen lone pair) to a π* antibonding orbital. | Lower energy compared to π → π*, may occur at longer wavelengths in the UV spectrum. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which knock off an electron from the molecule to form a positively charged molecular ion (M⁺•). youtube.com The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
The molecular ion of this compound is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged ions and neutral fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For an alcohol, the molecular ion peak may be small or absent. libretexts.org Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.org
For this compound, the fragmentation is expected to involve the furan moiety. Studies on similar furan-containing molecules show that a key fragment ion, [C₅H₅O]⁺, can be formed from the methylfuran part of the molecule. researchgate.net
Table 2. Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 126 | [C₇H₈O₂]⁺• | Molecular Ion (M⁺•) |
| 125 | [C₇H₇O₂]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 109 | [C₇H₉O]⁺ | Loss of a hydroxyl radical ([M-OH]⁺) |
| 108 | [C₇H₈O]⁺• | Loss of a water molecule ([M-H₂O]⁺•) |
| 95 | [C₆H₇O]⁺ | Cleavage of the C-C bond between the ring and the CH₂OH group, loss of the CH₂OH group. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. msu.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical and physical properties. msu.edunih.gov
Single Crystal X-ray Diffraction (XRD) Studies
To perform this analysis, a high-quality single crystal of this compound would be required. msu.edu This crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. mdpi.com The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density throughout the crystal can be mapped, and from this, the exact position of each atom can be determined.
While specific single-crystal XRD studies for this compound are not publicly available, such an analysis would reveal the exact conformation of the molecule in the solid state, including the orientation of the hydroxymethyl group relative to the furan ring and the nature of any intermolecular hydrogen bonding involving the hydroxyl group.
Crystal System and Unit Cell Parameter Analysis
The diffraction pattern obtained from an XRD study allows for the determination of the crystal system and the dimensions of the unit cell. The unit cell is the smallest repeating unit of a crystal lattice. Its parameters include the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ).
As experimental data for this compound is not available, data from a related furan derivative, (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, is presented for illustrative purposes to show the type of information that would be obtained. researchgate.net This compound was found to crystallize in the monoclinic system.
Table 3. Example Crystal System and Unit Cell Parameters for a Related Furan Derivative
| Parameter | Value (for (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol) researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0648(9) |
| b (Å) | 8.3896(5) |
| c (Å) | 10.5727(9) |
| α (°) | 90 |
| β (°) | 104.204(8) |
| γ (°) | 90 |
| Volume (ų) | 1037.44(14) |
| Z (molecules/unit cell) | 4 |
If a crystallographic study were performed on this compound, it would yield a similar set of precise parameters defining its solid-state structure.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like (4-Methylfuran-2-YL)methanol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict a wide range of molecular properties.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum potential energy structure. For this compound, the geometry optimization would define key bond lengths, bond angles, and dihedral angles.
Based on studies of similar furan-containing compounds, the furan (B31954) ring is expected to be nearly planar. clockss.org The C-O and C-C bond lengths within the ring will reflect its aromatic character. The presence of the methyl (-CH3) and hydroxymethyl (-CH2OH) substituents would cause minor distortions in the ring's symmetry. The rotational orientation (conformation) of the hydroxymethyl group relative to the furan ring is a key variable, and the optimization would identify the most energetically favorable conformer.
Table 1: Expected Key Geometric Parameters for this compound
| Parameter | Description | Expected Value Range |
|---|---|---|
| C=C (furan) | Double bonds within the furan ring | ~1.35 - 1.37 Å |
| C-C (furan) | Single bonds within the furan ring | ~1.42 - 1.44 Å |
| C-O (furan) | Carbon-Oxygen bonds within the furan ring | ~1.36 - 1.37 Å |
| C-C (ring-CH2OH) | Bond connecting the hydroxymethyl group to the furan ring | ~1.50 Å |
| C-O (alcohol) | Carbon-Oxygen bond in the hydroxymethyl group | ~1.43 Å |
| O-H (alcohol) | Oxygen-Hydrogen bond in the hydroxymethyl group | ~0.96 Å |
| ∠(O-C-C) (furan) | Bond angle within the furan ring | ~106° - 111° |
Note: These are generalized, expected values based on similar molecules. Actual optimized values would be specific to the computational method used.
Once the geometry is optimized, a frequency calculation can be performed. This predicts the vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. libretexts.orgfrontiersin.org Each predicted frequency can be assigned to specific molecular motions, such as stretching, bending, or rocking of bonds. ekb.egnih.gov
For this compound, characteristic vibrational frequencies would include:
O-H Stretch: A broad, strong band typically in the 3300-3600 cm⁻¹ region, characteristic of the alcohol group.
C-H Stretch (Aromatic): Signals from the C-H bonds on the furan ring, usually found around 3100 cm⁻¹.
C-H Stretch (Aliphatic): Vibrations from the methyl and methylene (B1212753) groups, typically appearing in the 2850-3000 cm⁻¹ range.
C=C and C-O Ring Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the furan ring itself.
C-O Stretch (Alcohol): A strong band for the primary alcohol, expected around 1050 cm⁻¹.
These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. mdpi.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy difference between them is known as the HOMO-LUMO gap. youtube.comedu.krd
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, which acts as an electron donor. The LUMO, an electron acceptor, would also be distributed across the ring system. The electron-donating methyl group and the hydroxymethyl group would influence the energies of these orbitals. The calculated gap provides insight into the molecule's kinetic stability and electronic transitions. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. wolfram.comuni-muenchen.de It is plotted onto the electron density surface, with colors indicating different potential values. Typically, red signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net
In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the furan ring and the hydroxyl group, reflecting their high electronegativity. researchgate.netnih.gov The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue). This mapping is highly effective for predicting intermolecular interactions and identifying reactive sites within the molecule.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. wikipedia.orgwisc.edu It examines charge transfer interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the strength of intramolecular delocalization. acadpubl.eu
For this compound, NBO analysis would reveal:
The nature of the bonds (e.g., σ and π bonds) in the furan ring.
Hyperconjugative interactions, such as the delocalization of electron density from the C-H bonds of the methyl group into antibonding orbitals of the furan ring.
Reaction Pathway Modeling and Energy Barrier Calculations
Computational chemistry is instrumental in exploring potential chemical reactions by modeling reaction pathways and calculating the associated energy barriers (activation energies). researchgate.net This can be applied to understand the synthesis or degradation of this compound. For instance, the hydrogenation of the furan ring or the oxidation of the alcohol group could be modeled.
DFT calculations can identify the structures of transition states—the highest energy points along a reaction coordinate. chemrxiv.org The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. ou.eduresearchgate.net Studies on the hydrogenation of furfural (B47365) to furfuryl alcohol and 2-methylfuran (B129897) have shown that DFT can effectively predict reaction mechanisms and energy profiles on catalyst surfaces. acs.orgelsevierpure.comosti.govresearchgate.net A similar approach for this compound would provide valuable mechanistic insights into its reactivity and stability under various chemical conditions. ulisboa.pt
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a set of atoms as a function of their spatial coordinates. libretexts.org It provides a theoretical landscape of all possible geometric arrangements of a molecule and the energy associated with each, offering crucial insights into molecular stability, conformational preferences, and reaction pathways. libretexts.org For a molecule to transform from one stable arrangement (a minimum on the PES) to another, it must traverse a path on this surface.
Transition State (TS) Searches
A transition state represents the highest energy point along the lowest energy path between a reactant and a product on the potential energy surface. libretexts.org Identifying the geometry and energy of a transition state is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate. Computational chemists use various algorithms to locate these "saddle points" on the PES.
In the context of furan chemistry, transition state searches are essential for elucidating reaction mechanisms. For example, in the study of 2-methylfuran pyrolysis, TS calculations are used to determine the energy barriers for various decomposition reactions. researchgate.net This allows researchers to predict which reaction pathways are most likely to occur under specific conditions. For this compound, TS searches could be applied to investigate a variety of transformations, including:
Oxidation: Identifying the transition states for the reaction of the alcohol group or the furan ring with an oxidizing agent.
Dehydration: Locating the transition state for the elimination of a water molecule to form a reactive intermediate.
Ring-opening reactions: Determining the energy barriers for the cleavage of the furan ring, a key step in the degradation of furanic compounds.
By comparing the activation energies calculated from TS searches, one could predict the selectivity of different reaction pathways.
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed electronic structure information that can be used to understand and predict chemical reactivity and selectivity. These methods can calculate properties like atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials, which are all indicators of how a molecule will interact with other chemical species.
Studies on related furan derivatives offer insights into the expected reactivity of this compound. For example, quantum chemical studies on 2-methoxyfuran (B1219529) have shown that the methoxy (B1213986) group significantly influences the electronic properties and stability of the furan ring. universityofgalway.ie This suggests that the methyl and hydroxymethyl groups in this compound will also play a crucial role in directing its reactivity.
For this compound, quantum chemical studies could be used to:
Predict sites of electrophilic and nucleophilic attack: The calculated distribution of electron density would indicate which parts of the molecule are most susceptible to attack by different types of reagents.
Analyze the influence of substituents: By comparing the electronic structure of this compound with that of unsubstituted furanmethanol and 2-methylfuran, the electronic effects of the methyl group can be quantified.
Investigate reaction mechanisms: Quantum chemical calculations can be used to model the entire reaction pathway, providing detailed information about intermediates and transition states, thus elucidating the mechanism and predicting the major products. Research on the hydroxyalkylation/alkylation reactions of 2-methylfuran with various aldehydes and ketones demonstrates how catalysts with different acidities can influence the yield and selectivity of the products. mdpi.comnih.gov
Table 1: Predicted Reactivity Parameters for Furan and Substituted Furans (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Furan | -8.88 | 0.85 | 0.71 |
| 2-Methylfuran | -8.65 | 0.95 | 0.78 |
| 2-Furanmethanol | -8.92 | 0.75 | 1.85 |
| This compound | (Estimated) -8.70 | (Estimated) 0.80 | (Estimated) 1.90 |
Note: The values for this compound are hypothetical estimates to illustrate expected trends based on substituent effects. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules in different environments (e.g., in solution or at an interface).
While specific MD simulations for this compound are not found in the reviewed literature, the technique has been widely applied to similar molecules like methanol (B129727). nih.govosti.gov These simulations have been used to study properties such as:
Liquid structure: Understanding how molecules are arranged in the liquid phase and the nature of intermolecular interactions like hydrogen bonding. nih.gov
Diffusion and transport properties: Calculating how quickly molecules move through a solvent. osti.gov
Behavior at interfaces: Simulating how molecules orient themselves at the interface between two different phases, such as liquid and air. researchgate.net
For this compound, MD simulations could be particularly useful for:
Studying solvation: Investigating how the molecule interacts with different solvents, which is crucial for understanding its solubility and reactivity in solution.
Modeling interactions with catalysts: Simulating the adsorption and orientation of the molecule on a catalyst surface to understand the initial steps of a catalytic reaction.
Investigating complex systems: In more complex systems, such as its interaction with biological macromolecules, MD simulations could predict binding modes and affinities. For instance, MD simulations have been used to study the interaction of furan-containing compounds with enzymes. researchgate.net
Catalytic Processes and Engineering for 4 Methylfuran 2 Yl Methanol Conversions
Heterogeneous Catalysis
Heterogeneous catalysts are central to the sustainable upgrading of (4-Methylfuran-2-YL)methanol, offering advantages in terms of separation, reusability, and process integration. The reactivity of this molecule is primarily centered around the hydroxyl group and the furan (B31954) ring, enabling a variety of transformations including hydrodeoxygenation, etherification, and ring-opening reactions.
Metal-Based Catalysts (e.g., Cu, Ni, Pt, Ru, Co)
Metal-based catalysts are extensively employed for the hydrodeoxygenation (HDO) of this compound to produce 2,5-dimethylfuran (B142691) (DMF), a promising biofuel candidate. The choice of metal, support, and reaction conditions significantly influences the catalytic performance.
Non-noble metals like copper (Cu) and nickel (Ni), often in bimetallic combinations with cobalt (Co), have shown considerable activity. For instance, a bimetallic Co-Cu catalyst derived from metal-organic frameworks (MOFs) has been investigated for the hydrogenolysis of related furanic compounds. In a study on the conversion of 5-methylfurfural (B50972) (a precursor to this compound), the hydrogenation activity of the C=O bond versus the C–O bond was evaluated over Co-Cu@C and Cu@C catalysts, demonstrating the tunability of these systems.
Nickel-based catalysts supported on materials like zirconium phosphate (Ni/ZrP) have been utilized for the HDO of 5-hydroxymethylfurfural (B1680220) (HMF) to DMF, where this compound is a key intermediate. The synergistic effect between metallic Ni and Lewis acidic sites on the support is crucial for the hydrogenolysis of the C–OH group. nih.gov
Precious metals such as platinum (Pt) and ruthenium (Ru) are also highly effective, often exhibiting high activity under milder conditions. However, their high cost is a significant drawback for industrial applications.
Table 1: Performance of Metal-Based Catalysts in the Conversion of Furanic Alcohols
| Catalyst | Substrate | Product | Temperature (°C) | Pressure (MPa H₂) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Ni/ZrP | 5-Hydroxymethylfurfural | 2,5-Dimethylfuran | 240 | 5 | 20 | 100 | 68.1 | nih.gov |
| Co-Cu@C | 5-Methylfurfuryl alcohol | 2,5-Dimethylfuran | 140 | 2.5 | 2 | - | - |
Note: Data for 5-Methylfurfuryl alcohol as a starting material is limited; the table includes data from HMF conversion where it is a key intermediate to provide context.
Solid Acid Catalysts (e.g., Zeolites, Functionalized Carbon, MOFs)
Solid acid catalysts are primarily used for dehydration and etherification reactions of this compound. The acidic properties, pore structure, and stability of these materials are critical for achieving high selectivity towards the desired products.
Zeolites , such as ZSM-5, Beta, and MCM-22, are widely studied due to their tunable acidity and shape-selective properties. They can catalyze the etherification of this compound with various alcohols to produce valuable ethers, which can be used as fuel additives. For instance, the etherification of the structurally similar 5-hydroxymethylfurfural with ethanol (B145695) over H-BEA zeolite has shown high selectivity to ethoxymethylfurfural. confex.com The self-etherification of HMF to 5,5′(oxy-bis(methylene))bis-2-furfural (OBMF) has also been demonstrated over various zeolites, with hierarchically structured zeolites exhibiting superior activity. rsc.org
Functionalized carbons bearing sulfonic acid groups are another class of effective solid acid catalysts. Their high surface area and the presence of strong Brønsted acid sites make them suitable for etherification and other acid-catalyzed reactions.
Metal-Organic Frameworks (MOFs) with acidic sites are emerging as promising catalysts. Their high porosity and well-defined active sites can be tailored for specific transformations. For example, MOFs have been explored for the conversion of furfural (B47365) and its derivatives.
Table 2: Performance of Solid Acid Catalysts in Etherification of Furanic Alcohols
| Catalyst | Substrate | Reactant Alcohol | Product | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| H-BEA Zeolite | 5-Hydroxymethylfurfural | Ethanol | 5-Ethoxymethylfurfural | - | >60 | >90 | confex.com |
| H-ZSM-5 | 5-Hydroxymethylfurfural | - | 5,5′(oxy-bis(methylene))bis-2-furfural | - | - | - | rsc.org |
| Amberlyst-15 | 5-Hydroxymethylfurfural | Ethanol | 5-Ethoxymethylfurfural | - | - | 76 | confex.com |
Bifunctional Catalysts for Cascade Reactions
Bifunctional catalysts, which possess both metal and acid sites, are highly desirable for promoting cascade reactions, allowing for multi-step transformations in a single pot. This approach can significantly improve process efficiency and reduce operational costs.
In the context of this compound upgrading, a bifunctional catalyst can facilitate, for example, an initial acid-catalyzed dehydration or etherification followed by a metal-catalyzed hydrogenation or hydrogenolysis. A notable example is the conversion of HMF to C9 and C11 fuels, which involves an aldol (B89426) condensation followed by hydrodeoxygenation over a bifunctional Pd/Zeolite-β catalyst. nih.gov
The combination of a metal component (e.g., Ni, Cu, Pd) with a solid acid support (e.g., zeolites, niobia) allows for the direct conversion of furanic alcohols to a range of valuable products, including alkanes suitable for gasoline and diesel fuels. For instance, the conversion of furfural over bifunctional niobia-supported metal catalysts can lead to furfuryl alcohol, which can then undergo further reactions on the acid sites.
Catalyst Design and Characterization for Specific Transformations
The rational design of catalysts is paramount for achieving high selectivity in the conversion of this compound. This involves controlling the nature of the active sites, the properties of the support, and the interaction between the metal and the support.
For hydrodeoxygenation to 2,5-dimethylfuran, the catalyst should favor the cleavage of the C-OH bond while preserving the furan ring. This can be achieved by tuning the electronic properties of the metal nanoparticles and by creating a synergistic effect with the support. For example, in Ni-based catalysts, the particle size and the nature of the support can influence whether the reaction proceeds via hydrogenation of the furan ring or hydrogenolysis of the hydroxyl group. researchgate.netumn.edu
For etherification reactions, the catalyst design should focus on optimizing the acid site density and strength to promote the reaction between the hydroxyl group of this compound and another alcohol, while minimizing side reactions such as polymerization or rehydration. The pore structure of the catalyst is also crucial to accommodate the reactants and products.
Characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), temperature-programmed desorption (TPD) of ammonia, and infrared spectroscopy of adsorbed probe molecules are essential for understanding the structure-activity relationships of these catalysts.
Homogeneous Catalysis
While heterogeneous catalysis dominates the field, homogeneous catalytic systems offer certain advantages, such as high activity and selectivity under mild reaction conditions, and a better understanding of the reaction mechanisms at a molecular level.
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in biomass conversion. For furan derivatives, organocatalysts can be employed for various transformations. For instance, N-heterocyclic carbenes (NHCs) generated in situ from thiazolium ionic liquids have been used for the umpolung (polarity reversal) coupling of furfural and HMF to form furoins. This type of reaction could potentially be applied to this compound after its oxidation to the corresponding aldehyde.
The development of organocatalytic systems for the direct conversion of furanic alcohols is an area of growing interest, with the potential for novel reaction pathways and product selectivities.
Acid-Catalyzed Pathways in Solution
Acid-catalyzed reactions of furanic alcohols in solution are a primary pathway for producing a variety of value-added chemicals. For analogous compounds like furfuryl alcohol, these pathways typically involve etherification, polymerization, or rearrangement reactions. stackexchange.comresearchgate.net The presence of a proton donor (Brønsted acid) or an electron pair acceptor (Lewis acid) initiates the reaction, often by protonating the hydroxyl group of the alcohol, which then facilitates its departure as a water molecule to form a carbocation intermediate.
This reactive intermediate can then undergo several transformations:
Etherification: In the presence of an alcohol solvent, the carbocation can be attacked by the solvent to form an ether.
Polymerization: The carbocation can react with another molecule of the furanic alcohol, leading to the formation of dimers, oligomers, and eventually polymers, often referred to as furan resins. researchgate.netresearchgate.net This is a significant industrial application for furfuryl alcohol.
Rearrangement: Under specific conditions, particularly in aqueous media at elevated temperatures, the furan ring can undergo rearrangement to form other cyclic compounds or open to produce levulinic acid. researchgate.net
Solid acid catalysts like zeolites, sulfated metal oxides, and ion-exchange resins are often preferred over homogeneous mineral acids to simplify catalyst separation and recycling. mdpi.comnih.gov For example, in the conversion of related furans, catalysts like zirconia-supported trifluoromethanesulfonic acid (TFA-ZrO₂) and Nafion resins have shown high activity in promoting hydroxyalkylation/alkylation reactions. mdpi.com
Photothermal Catalysis in Furan Chemistry
Photothermal catalysis is an emerging field that combines photochemistry and thermocatalysis to drive chemical reactions. It utilizes materials that can absorb light and efficiently convert it into localized heat, thereby increasing the reaction rate at the catalyst's surface. researchgate.net This approach offers potential advantages, including enhanced energy efficiency and reaction selectivity under milder bulk conditions.
Process Optimization and Reaction Engineering
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of desired products from furanic alcohol conversions.
Effects of Temperature, Pressure, and Solvent on Selectivity and Yield
The interplay of temperature, pressure, and solvent choice profoundly influences the outcome of catalytic conversions of furanic alcohols.
Temperature: Higher temperatures generally increase reaction rates but can also promote undesirable side reactions, such as polymerization or degradation. researchgate.net For instance, in the hydrogenation of furfural to furfuryl alcohol, an optimal temperature of 210°C was identified for a Pt/biochar catalyst to maximize selectivity. mdpi.com In the gas-phase conversion of furfural using methanol (B129727), temperatures between 300 and 400°C favored the formation of 2-methylfuran (B129897) over a Mg/Fe/O catalyst. rsc.org
Pressure: In hydrogenation reactions, hydrogen pressure is a critical parameter. Increasing H₂ pressure generally enhances the conversion rate by increasing the surface concentration of adsorbed hydrogen. mdpi.comacs.org For the hydrogenation of furfuryl alcohol to 2-methylfuran, palladium on titania (Pd-TiO₂) catalysts have been shown to be effective even at low hydrogen pressures of 1–3 bar. researchgate.net
Solvent: The choice of solvent can affect substrate solubility, catalyst stability, and reaction pathways. mdpi.comtind.io In the acid-catalyzed polymerization of furfuryl alcohol, using alcohol solvents like ethanol or butanol was found to decrease the reaction rate compared to reactions without a solvent, potentially by competing for active sites. researchgate.net For hydrogenation reactions, solvents like toluene, isopropanol (B130326), and 2-butanol have been used effectively. mdpi.comacs.orgtind.io
Table 1: Influence of Reaction Parameters on Furfural/Furfuryl Alcohol Conversion This table presents data for analogous compounds due to the lack of specific data for this compound.
| Reactant | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Primary Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|---|---|
| Furfural | Ni1Cu1Al1 | 140 | 30 | 2-Butanol | Tetrahydrofurfuryl Alcohol | 98% Yield | acs.org |
| Furfural | Pt/Biochar | 210 | ~103 (1500 psi) | Toluene | Furfuryl Alcohol | ~80% Selectivity | mdpi.com |
| Furfuryl Alcohol | Pd/TiO₂ | Room Temp. | 1-3 | Not Specified | 2-Methylfuran | High Selectivity | researchgate.net |
| Furfural | Co/SiO₂ | 150 | 20 | Ethanol | Furfuryl Alcohol | 100% Selectivity | mdpi.com |
Catalyst Stability and Recyclability Studies
For a process to be economically viable and sustainable, the catalyst must exhibit high stability and be recyclable over multiple runs. Catalyst deactivation can occur through several mechanisms, including:
Leaching: Active metal components or acidic species can dissolve into the reaction medium.
Coking: Carbonaceous deposits (coke or humins) can form on the catalyst surface, blocking active sites. This is particularly common in acid-catalyzed reactions of furans. researchgate.net
Sintering: Metal nanoparticles on a support can agglomerate at high temperatures, reducing the active surface area.
Studies on various catalytic systems for furan conversions have addressed these challenges. For example, a Co/SiO₂ catalyst used for furfural hydrogenation maintained 100% conversion and selectivity for three cycles before showing a decrease in activity. mdpi.com In another study, a core-shell magnetic zirconium hydroxide catalyst used for the transfer hydrogenation of furfural was recycled seven times, retaining excellent conversion (91.1%) and selectivity (97.8%). rsc.org A Pd/Mo₂C–O catalyst also demonstrated excellent stability in recycling tests for the tandem hydrogenation–hydrogenolysis of furfurals. acs.org The development of robust catalysts with strong interaction between the active phase and the support is key to ensuring long-term operational stability. acs.org
Future Research Directions and Emerging Applications in Organic Chemistry
Development of Novel Synthetic Routes for (4-Methylfuran-2-YL)methanol
While classical methods for synthesizing substituted furans exist, the demand for more sustainable, efficient, and selective routes is driving current research. A key area of future development lies in creating novel synthetic pathways to this compound that improve upon existing methods in terms of atom economy, step efficiency, and environmental impact.
One promising general approach for creating 4-methyl-2-substituted-furans involves the use of 4-methyl-2-furyl-lithium as a key intermediate rsc.org. This organolithium reagent can react with various electrophiles to introduce functionality at the 2-position. Future research could focus on optimizing the generation of this intermediate and expanding the range of electrophiles used to include, for example, formaldehyde (B43269) or its synthetic equivalents to directly yield this compound.
Furthermore, inspiration can be drawn from the well-established industrial production of related compounds. For instance, 2-Furanmethanol (furfuryl alcohol) is typically manufactured via the hydrogenation of furfural (B47365), which is derived from biomass atamanchemicals.com. Research into one-pot systems using solid acid catalysts to produce furanmethanols directly from sugars like xylose is ongoing atamanchemicals.com. Applying this concept, future work could explore the catalytic conversion of modified biomass-derived sugars or platforms to directly synthesize this compound, bypassing multiple intermediate steps.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Research Focus Areas |
| Organometallic Intermediates | High reactivity and versatility for introducing various substituents. rsc.org | Optimization of reaction conditions; exploring milder and more functional group tolerant reagents. |
| Catalytic Biomass Conversion | Utilizes renewable feedstocks; potential for one-pot synthesis, improving process efficiency. atamanchemicals.com | Development of highly selective catalysts; understanding and minimizing side-product formation. |
| Chemoenzymatic Synthesis | High selectivity and operation under mild conditions. | Identification and engineering of suitable enzymes; process optimization for scalability. |
Exploration of New Reactivity Modes and Mechanistic Insights
Understanding the fundamental reactivity of this compound is crucial for its application in complex molecule synthesis. Future research will likely delve into uncovering new transformations and gaining detailed mechanistic insights into its reactions. The interplay between the furan (B31954) ring, the methyl group, and the hydroxymethyl group offers a rich landscape for chemical exploration.
Photochemical reactions represent a frontier for exploring novel reactivity. Studies on 2-furylmethanol have shown that it can undergo photochemical cycloaddition reactions, with the mechanism involving singlet or triplet excited states and the formation of biradical intermediates researchgate.net. Similar investigations into the photochemical behavior of this compound could reveal unique reaction pathways for constructing complex polycyclic systems.
Moreover, the furan ring itself can participate in various transformations. For example, the reaction of furan derivatives in acidic methanol (B129727) can proceed through mechanisms involving protonation, nucleophilic attack, and rearrangement, driven by the rearomatization of the furan ring stackexchange.com. A detailed study of this compound under various acidic or basic conditions could uncover new, synthetically useful rearrangements or ring-opening reactions. Gaining a deeper understanding of reaction mechanisms, potentially through kinetic, spectroscopic, and theoretical studies, is essential for controlling reaction outcomes and developing new synthetic methodologies researchgate.netmdpi.com.
Advanced Catalytic Systems for Selective Transformations
The development of advanced catalytic systems is paramount for the selective transformation of functionalized molecules like this compound. Future research will focus on designing heterogeneous and homogeneous catalysts that can target specific functional groups with high efficiency and selectivity, minimizing waste and energy consumption.
Hydrogenation and hydrogenolysis are key reactions for upgrading furan-based compounds. While nickel catalysts are effective for the total hydrogenation of furans, challenges related to activity and stability remain jst.go.jp. Research into bimetallic catalysts, such as Ni-Pd or Pd-Ir systems, has shown promise for improving activity and yield in the hydrogenation of the furan ring jst.go.jp. The selective hydrogenolysis of the C-OH bond in this compound to produce 2,4-dimethylfuran, a potential biofuel, is another important target. Catalysts like Pd/TiO2 have shown effectiveness in converting furfuryl alcohol to 2-methylfuran (B129897) at room temperature, suggesting that similar systems could be tailored for the 4-methyl analogue researchgate.netresearchgate.net.
Reductive amination is another critical transformation, converting furan derivatives into valuable amines for the pharmaceutical and materials industries researchgate.net. Non-noble metal catalysts, such as those based on nickel or copper, are being developed for the reductive amination of biomass-derived furans mdpi.comresearchgate.net. Future work will involve designing catalysts that can selectively convert the hydroxymethyl group of this compound into an aminomethyl group, a common pharmacophore. The emphasis will be on creating robust, reusable heterogeneous catalysts to facilitate sustainable chemical production mdpi.com.
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Target Product | Catalyst Class Examples | Research Goal |
| Selective Hydrogenolysis | 2,4-Dimethylfuran | Supported Noble Metals (e.g., Pd/TiO2) researchgate.net | High selectivity to C-O bond cleavage over ring hydrogenation. |
| Ring Hydrogenation | (4-Methyltetrahydrofuran-2-YL)methanol | Bimetallic Catalysts (e.g., Ni-Pd/SiO2) jst.go.jp | Complete and stereoselective saturation of the furan ring. |
| Oxidation | 4-Methylfuran-2-carbaldehyde | Selective Oxidation Catalysts (e.g., PCC) | Mild reaction conditions and high yield without over-oxidation. |
| Reductive Amination | (4-Methylfuran-2-yl)methanamine | Non-noble Heterogeneous Catalysts (e.g., Ni/SBA-15) researchgate.net | High efficiency and selectivity using green ammonia sources. |
Design and Synthesis of Advanced Materials Precursors
Furan derivatives are recognized as key renewable building blocks for sustainable polymers and materials researchgate.net. This compound, with its bifunctional nature (the furan ring and the hydroxyl group), is a promising precursor for a variety of advanced materials. Future research will focus on leveraging its unique structure to create polymers and composites with novel properties.
The furan ring can participate in Diels-Alder reactions, which can be used to create crosslinked or dendritic macromolecules researchgate.net. The reversible nature of this reaction also opens pathways to self-healing or recyclable materials. The hydroxyl group allows for polymerization through step-growth mechanisms to form polyesters, polyamides (after conversion to an amine), and polyurethanes researchgate.net. The presence of the methyl group on the furan ring can influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength, compared to polymers derived from unsubstituted furfuryl alcohol.
Research will likely target the synthesis of bio-based alternatives to petroleum-derived polymers. For example, furan-based polyesters are being investigated as replacements for plastics like PET mdpi.com. This compound could be oxidized to 4-methyl-2-furoic acid, a monomer that could be incorporated into such polyesters. The goal is to create biodegradable and environmentally friendly materials from renewable resources researchgate.net.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and process control mdpi.comthieme-connect.deflinders.edu.au. Future research on this compound will undoubtedly leverage these technologies to develop more robust and reproducible synthetic and derivatization processes.
Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters like temperature and residence time thieme-connect.denih.gov. The synthesis of this compound via organometallic intermediates, for instance, could be made safer and more scalable in a continuous flow reactor, which allows for better heat dissipation and control over mixing flinders.edu.au. Similarly, catalytic hydrogenations or oxidations can benefit from packed-bed reactors in flow systems, which facilitate catalyst handling and reuse nih.gov.
Automated synthesis platforms can accelerate the discovery and optimization of new reactions and processes merckmillipore.comoxfordglobal.com. By combining robotic systems with in-line analytics, researchers can perform high-throughput screening of catalysts, solvents, and reaction conditions for the transformations of this compound oxfordglobal.comucla.edu. This approach not only speeds up the research and development cycle but also generates large datasets that can be used for machine learning-based prediction of optimal synthesis routes oxfordglobal.com. The integration of automated synthesis with flow chemistry creates powerful systems for the on-demand production of fine chemicals and materials precursors derived from this compound merckmillipore.com.
Deeper Theoretical Understanding of Furanmethanol Reactivity and Properties
Computational chemistry and theoretical studies are becoming indispensable tools for understanding and predicting chemical behavior. A deeper theoretical grasp of the electronic structure, reactivity, and properties of this compound will be crucial for guiding future experimental work.
Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition state energies, and selectivity digitellinc.com. For instance, computational studies can help elucidate the subtle factors that control the regioselectivity of electrophilic substitution on the furan ring or the chemoselectivity of catalytic transformations targeting either the hydroxyl group or the furan moiety. Such calculations have been used to understand the differences in reactivity between alcohols and thiols in furanosyl reactions by analyzing hydrogen bonding interactions in transition states digitellinc.com.
Furthermore, theoretical models can be used to predict the properties of polymers and materials derived from this compound. By simulating polymer chain conformations, intermolecular interactions, and electronic properties, researchers can screen potential monomers and predict the performance of the resulting materials before committing to extensive laboratory synthesis. The combination of advanced characterization techniques with relevant theoretical calculations is essential for gaining in-depth insights into structure-activity relationships, which is critical for the rational design of new catalysts and materials mdpi.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Methylfuran-2-YL)methanol, and how can reaction conditions be systematically optimized?
- Methodology : A common approach involves deprotonation of the alcohol group using sodium hydride (NaH) as a base, followed by nucleophilic substitution or coupling reactions. Optimization requires adjusting parameters such as solvent polarity (e.g., THF vs. DMF), temperature (room temperature vs. reflux), and stoichiometry of reagents. For example, NaH-mediated deprotonation in anhydrous THF at 0–5°C minimizes side reactions, while slow addition of electrophiles improves yield . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. How can spectroscopic and computational tools be integrated to characterize this compound?
- Methodology :
- Experimental : Use H/C NMR to confirm the furan ring substitution pattern and methanol group integration. IR spectroscopy identifies O–H stretching (~3200–3600 cm) and C–O–C furan vibrations (~1010 cm).
- Computational : Employ Multiwfn software to analyze electron localization function (ELF) and electrostatic potential (ESP) maps. This clarifies electron density distribution, aiding in predicting reactive sites (e.g., nucleophilic oxygen in the furan ring) .
- Data Table :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| H NMR | δ 2.2 ppm (CH), δ 4.5 ppm (CHOH) | Substituent position and integration |
| IR | ~3400 cm (O–H) | Alcohol group confirmation |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors.
- Store waste in designated containers for halogenated organics and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can computational wavefunction analysis (e.g., Multiwfn) resolve electronic structure ambiguities in this compound?
- Methodology :
- Perform topology analysis of electron density to identify bond critical points (BCPs) and Laplacian values, distinguishing covalent (e.g., C–O) vs. non-covalent interactions.
- Generate ESP surfaces to map electrophilic/nucleophilic regions, guiding predictions for regioselective reactions (e.g., electrophilic substitution at the 5-position of the furan ring) .
Q. What mechanistic insights explain the reactivity of this compound with amino acids or hydrazine derivatives?
- Methodology :
- Under reflux in ethanol/water, the alcohol group undergoes oxidation to form aldehydes, which react with amino acids (e.g., glycine) via Schiff base formation.
- With hydrazine, nucleophilic attack at the carbonyl (if oxidized) yields hydrazones. Monitor reaction progress via TLC and characterize products using HRMS and H NMR .
Q. How can researchers reconcile contradictory spectroscopic or synthetic yield data for derivatives of this compound?
- Methodology :
- Cross-Validation : Compare experimental NMR/IR data with computed spectra (Gaussian or ORCA) to identify artifacts.
- Reaction Reproducibility : Systematically vary parameters (e.g., catalyst loading, solvent) to isolate variables affecting yield. For example, trace moisture during NaH-mediated reactions may hydrolyze intermediates, reducing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
